Fluasterone

描述

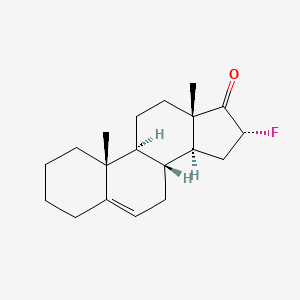

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZXNQKVFDBFIK-NBBHSKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920920 | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112859-71-9 | |

| Record name | Fluasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112859-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluasterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluasterone as an Uncompetitive Inhibitor of Glucose-6-Phosphate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic derivative of dehydroepiandrosterone (DHEA) that has demonstrated a range of therapeutic effects, including anti-inflammatory, anti-proliferative, and anti-diabetic properties. A key molecular mechanism underlying these effects is its potent and specific inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP). This technical guide provides an in-depth overview of this compound's interaction with G6PDH, focusing on its uncompetitive inhibitory mechanism, quantitative kinetic data, relevant experimental protocols, and the downstream signaling consequences of G6PDH inhibition.

Quantitative Data: Inhibitory Potency of this compound and Analogs

This compound is a significantly more potent inhibitor of G6PDH than its parent compound, DHEA. The uncompetitive nature of this inhibition means that this compound binds to the enzyme-substrate complex (E-S complex), specifically the G6PDH-NADP⁺-G6P ternary complex.[1] This mode of action becomes more effective at higher substrate concentrations.

| Inhibitor | G6PDH Inhibition Constant (Ki) | G6PDH IC50 | Notes |

| This compound | ~0.5 µM | Not Widely Reported | Reported to be significantly more potent than DHEA. A primary source for the precise Ki value is not readily available in peer-reviewed literature. |

| Dehydroepiandrosterone (DHEA) | ~17 µM | 9 µM | A well-characterized uncompetitive inhibitor of G6PDH.[2] |

| Epiandrosterone (EA) | Not Widely Reported | >100 µM | Another DHEA analog with weaker inhibitory activity. |

Mechanism of Action: Uncompetitive Inhibition of G6PDH

This compound's mechanism as an uncompetitive inhibitor is a critical aspect of its function. Uncompetitive inhibitors do not bind to the free enzyme but instead to the enzyme-substrate complex. In the context of G6PDH, which has two substrates (Glucose-6-Phosphate and NADP⁺), this compound binds to the ternary G6PDH-G6P-NADP⁺ complex. This binding event stabilizes the complex and prevents the catalytic conversion of the substrates to their products, 6-phosphoglucono-δ-lactone and NADPH.

This mechanism is visually represented in the following logical diagram:

References

- 1. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule G6PD inhibitor reveals immune dependence on pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Anti-Inflammatory Properties of Fluasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one), also known as HE2500, is a synthetic analog of the adrenal steroid dehydroepiandrosterone (DHEA). It has been developed to retain the anti-inflammatory and immunomodulatory activities of DHEA while being practically devoid of its androgenic or estrogenic side effects. This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of this compound, with a focus on its effects in preclinical models of arthritis, the experimental protocols used to evaluate its efficacy, and its potential mechanisms of action.

Quantitative Data on the In Vivo Anti-Inflammatory Efficacy of this compound

The primary evidence for this compound's in vivo anti-inflammatory effects comes from studies in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for rheumatoid arthritis. This compound treatment has been shown to significantly ameliorate the clinical and pathological features of the disease.[1]

Table 1: Effect of this compound on Clinical Score in Collagen-Induced Arthritis (CIA) in Mice

| Treatment Group | Mean Onset of Arthritis (Day) | Peak Clinical Score | Daily Mean Clinical Score |

| Vehicle Control | Data not available | Data not available | Data not available |

| This compound | Significantly delayed | Significantly decreased | Significantly decreased |

Quantitative data from the primary study is not publicly available. The table reflects the reported qualitative outcomes.[1]

Table 2: Effect of this compound on Pro-Inflammatory Cytokines in CIA Mice

| Cytokine | Vehicle Control (pg/mL) | This compound-treated (pg/mL) | Percent Inhibition |

| TNF-α | Data not available | Data not available | Significant decrease |

| IL-6 | Data not available | Data not available | Significant decrease |

| IFN-γ | Data not available | Data not available | Significant decrease |

| IL-10 | Data not available | Data not available | No significant change |

Specific concentrations and percentage inhibition values are not detailed in the available literature.[1]

Table 3: Effect of this compound on Humoral and Cellular Immune Responses in CIA Mice

| Parameter | Vehicle Control | This compound-treated | Outcome |

| bCII-specific IgG1 Levels | Data not available | Data not available | Significant decrease |

| bCII-specific IgG2a Levels | Data not available | Data not available | Significant decrease |

| Lymphocyte Proliferation (in response to bCII) | Data not available | Data not available | Significant decrease |

Quantitative values for antibody titers and lymphocyte proliferation assays are not specified in the provided search results.[1]

Table 4: Histological Assessment of Joint Inflammation in CIA Mice Treated with this compound

| Histological Parameter | Vehicle Control Score | This compound-treated Score | Outcome |

| Joint Inflammation | Data not available | Data not available | Significant decrease |

| Cartilage Erosion | Data not available | Data not available | Significant decrease |

| Synovial Proliferation | Data not available | Data not available | Significant decrease |

Specific histological scores were not available in the reviewed literature.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vivo anti-inflammatory properties.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This is the primary model used to assess the efficacy of this compound against arthritis.[1]

-

Animals: Male DBA/1 mice, typically 8-10 weeks old, are used as they are highly susceptible to CIA.

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen (bCII) emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bCII in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.

-

-

This compound Administration:

-

Route of Administration: Injections (specific route, e.g., subcutaneous or intraperitoneal, and dosage are not detailed in the abstract).[1]

-

Dosing Schedule: The exact dosing schedule (e.g., daily, every other day) and the initiation time of the treatment relative to immunization are not specified in the available literature.

-

-

Clinical Assessment of Arthritis:

-

Starting from the booster immunization, mice are monitored daily or every other day for the onset and severity of arthritis.

-

Each paw is scored on a scale of 0-4, where:

-

0 = No evidence of erythema or swelling.

-

1 = Erythema and mild swelling confined to the tarsals or ankle joint.

-

2 = Erythema and mild swelling extending from the ankle to the tarsals.

-

3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

-

-

The scores for all four paws are summed for a maximum possible score of 16 per mouse.

-

-

Histological Analysis:

-

At the end of the study, mice are euthanized, and their paws are collected.

-

The joints are fixed, decalcified, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O.

-

Histological scoring is performed to assess:

-

Inflammation: Infiltration of inflammatory cells into the synovium.

-

Pannus Formation: Proliferation of synovial tissue over the cartilage.

-

Cartilage Damage: Loss of proteoglycans and erosion of the cartilage surface.

-

Bone Erosion: Destruction of the subchondral bone.

-

-

-

Immunological Assessments:

-

Anti-cII Antibody Levels: Blood is collected at the end of the study, and serum levels of bCII-specific IgG1 and IgG2a antibodies are measured by ELISA.

-

Lymphocyte Proliferation Assay: Spleens and draining lymph nodes are harvested. Single-cell suspensions are cultured in the presence or absence of bCII. Proliferation is measured by the incorporation of [3H]-thymidine or using dyes like CFSE.

-

Visualizations: Signaling Pathways and Experimental Workflow

Proposed Mechanism of Action of this compound

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Evaluating this compound in the CIA Model

Caption: Experimental workflow for the CIA mouse model.

Discussion of Mechanism of Action

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound in vivo are not fully elucidated. However, based on its structural similarity to DHEA and the observed immunological changes, several pathways are likely involved.

-

Modulation of Cytokine Production: this compound significantly reduces the production of key pro-inflammatory cytokines, including TNF-α, IL-6, and IFN-γ.[1] These cytokines are central to the pathogenesis of rheumatoid arthritis, promoting inflammation, joint destruction, and systemic symptoms. The lack of effect on the anti-inflammatory cytokine IL-10 suggests a targeted immunomodulatory action rather than broad immunosuppression.[1]

-

Inhibition of NF-κB Signaling: The pro-inflammatory cytokines suppressed by this compound are largely under the transcriptional control of NF-κB. It is plausible that this compound, like other anti-inflammatory steroids, interferes with the activation of the NF-κB signaling pathway. This could occur through various mechanisms, such as inhibiting the degradation of IκB, preventing the nuclear translocation of NF-κB subunits, or interfering with the transcriptional activity of NF-κB in the nucleus.

-

Anti-Glucocorticoid Action: this compound has been shown to exhibit anti-glucocorticoid properties. While this may seem counterintuitive for an anti-inflammatory agent, it is hypothesized that by modulating the activity of the glucocorticoid receptor, this compound could interfere with the complex interplay between endogenous glucocorticoids and the immune system, leading to a net anti-inflammatory effect without the adverse effects associated with potent glucocorticoid agonists.

-

Effects on Humoral and Cellular Immunity: The reduction in bCII-specific IgG1 and IgG2a antibodies suggests that this compound may modulate B-cell function and antibody production.[1] Furthermore, the decreased proliferative response of lymphocytes to bCII indicates an effect on T-cell activation and/or antigen presentation.[1]

Conclusion

This compound has demonstrated significant anti-inflammatory properties in the in vivo mouse model of collagen-induced arthritis. It effectively reduces the clinical and histological signs of the disease, which is associated with a decrease in pro-inflammatory cytokine production and a modulation of both humoral and cellular immune responses. While the exact molecular mechanisms are still under investigation, interference with the NF-κB signaling pathway and modulation of the glucocorticoid receptor are likely to play important roles. Further studies are required to obtain detailed quantitative dose-response data and to fully elucidate the signaling pathways targeted by this compound. These efforts will be crucial for the continued development of this compound as a potential therapeutic agent for chronic inflammatory diseases.

References

Fluasterone: A Technical Guide to Its Role in Cancer Chemoprevention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluasterone (16α-fluoro-5-androsten-17-one), a synthetic analog of dehydroepiandrosterone (DHEA), has emerged as a promising agent in the field of cancer chemoprevention. Unlike its parent compound, this compound exhibits minimal androgenic or estrogenic activity, a significant advantage that mitigates the risk of hormonal side effects. Its primary mechanism of action is the potent and uncompetitive inhibition of glucose-6-phosphate dehydrogenase (G6PD), a critical enzyme in the pentose phosphate pathway. This inhibition leads to a reduction in NADPH and ribose-5-phosphate levels, which are essential for nucleotide synthesis and the cellular antioxidant defense system. Preclinical studies have demonstrated the efficacy of this compound in preventing the development of tumors in various animal models, including prostate and skin cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer chemoprevention, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing its known signaling pathways.

Introduction

Cancer chemoprevention, the use of natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis, is a critical strategy in reducing the global burden of cancer.[1] An ideal chemopreventive agent should possess high efficacy and low toxicity.[1] this compound, a fluorinated analog of DHEA, was developed to retain the chemopreventive properties of DHEA while eliminating its androgenic and estrogenic side effects.[2] This key modification makes this compound a more suitable candidate for long-term administration in a preventive setting.[3]

Mechanism of Action: G6PD Inhibition

The primary molecular target of this compound is Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[4] this compound is a potent uncompetitive inhibitor of G6PD, with a reported Ki value of 0.5 μM, making it significantly more potent than DHEA (Ki = 17 μM).[5]

By inhibiting G6PD, this compound disrupts two major cellular functions reliant on the PPP:

-

NADPH Production: The PPP is a primary source of cellular NADPH, which is essential for reductive biosynthesis and the regeneration of reduced glutathione (GSH), a key antioxidant. A decrease in NADPH levels can lead to increased oxidative stress within cancer cells, potentially triggering apoptosis.[6]

-

Nucleotide Synthesis: The PPP produces ribose-5-phosphate, a precursor for the synthesis of nucleotides required for DNA and RNA replication. By limiting this supply, this compound can impede the rapid proliferation of cancer cells.

Preclinical Efficacy in Cancer Chemoprevention

This compound has demonstrated significant chemopreventive effects in various preclinical models.

Prostate Cancer

In a well-established rat model of prostate carcinogenesis, chronic dietary administration of this compound conferred significant protection against the development of adenocarcinoma.[1][7][8]

Table 1: Effect of this compound on Prostate Adenocarcinoma Incidence in Wistar-Unilever Rats [1][8]

| Treatment Group | Dose (mg/kg diet) | Incidence of Adenocarcinoma (%) (Dorsolateral/Anterior Prostate) |

| Dietary Control | 0 | 64 |

| This compound | 1000 | 31 |

| This compound | 2000 | 28 |

Skin Cancer

Experimental Protocols

Rat Prostate Carcinogenesis Model[7][12]

This protocol is designed to induce prostate cancer in rats through a combination of hormonal manipulation and carcinogen exposure.

Detailed Steps:

-

Animal Model: Male Wistar-Unilever rats are typically used.

-

Hormonal Synchronization: To increase the susceptibility of prostatic epithelial cells to the carcinogen, cell proliferation is synchronized. This is achieved by administering an anti-androgen (e.g., cyproterone acetate) for approximately three weeks to induce prostatic involution, followed by a short course of testosterone propionate injections to stimulate a wave of cell division.[12]

-

Carcinogen Administration: At the peak of testosterone-induced cell proliferation, a single dose of the chemical carcinogen N-methyl-N-nitrosourea (MNU) is administered.[12]

-

Chronic Hormonal Stimulation: To promote the development of initiated cells into tumors, slow-release testosterone implants are provided for the duration of the study.[12]

-

This compound Administration: this compound is incorporated into the diet at specified concentrations and provided to the treatment groups throughout the experimental period.

Two-Stage Mouse Skin Carcinogenesis Model[9][10]

This model dissects the distinct stages of cancer development: initiation and promotion.

Detailed Steps:

-

Animal Model: A mouse strain susceptible to skin carcinogenesis, such as SENCAR or FVB/N, is used.[10]

-

Initiation: A single, sub-carcinogenic dose of an initiator, typically DMBA dissolved in a solvent like acetone, is applied topically to a shaved area of the dorsal skin.[9]

-

Promotion: After a recovery period (usually 1-2 weeks), a tumor promoter, most commonly TPA, is repeatedly applied to the initiated area (e.g., twice weekly).[9]

-

This compound Administration: this compound can be administered either topically to the same area or systemically through the diet, depending on the experimental design, either before/during initiation or during the promotion phase to assess its effect on each stage.

-

Data Collection: The mice are monitored regularly for the appearance of skin papillomas. Key metrics recorded are tumor incidence (the percentage of mice with at least one tumor) and tumor multiplicity (the average number of tumors per mouse).[9]

-

Endpoint Analysis: At the end of the study, skin tumors are excised for histopathological confirmation of their status as papillomas or progression to squamous cell carcinomas.

Potential Downstream Signaling Pathways

While G6PD inhibition is the primary mechanism of action, the downstream consequences of this inhibition likely involve the modulation of several key signaling pathways implicated in cancer.

Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[13] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[14] By increasing intracellular oxidative stress through G6PD inhibition, this compound may indirectly activate the Nrf2 pathway as a cellular defense mechanism. However, the constitutive activation of Nrf2 in established tumors can also promote cancer cell survival, indicating a complex, context-dependent role.

Clinical Development

Information on the clinical development of this compound for cancer chemoprevention is limited. Phase I clinical trials have been conducted to assess its safety and tolerability in healthy volunteers.[15] A search of clinical trial registries indicates ongoing studies of this compound for conditions such as Cushing's syndrome, but not explicitly for cancer prevention.[4] The development of this compound for some indications was reportedly halted due to low oral bioavailability and potency, suggesting that alternative formulations or delivery methods may be necessary for future clinical investigation in cancer chemoprevention.[5]

Conclusion and Future Directions

This compound represents a promising candidate for cancer chemoprevention due to its targeted mechanism of action and favorable safety profile compared to DHEA. Its potent inhibition of G6PD provides a strong rationale for its anti-proliferative and pro-oxidant effects in nascent cancer cells. Preclinical studies have provided compelling evidence of its efficacy in preventing prostate and skin cancers in animal models.

However, several key areas require further investigation:

-

Quantitative Efficacy Data: More comprehensive quantitative data from preclinical studies, particularly in the mouse skin cancer model, are needed to fully understand its dose-response relationship and efficacy.

-

Signaling Pathway Elucidation: Further research is required to delineate the precise downstream signaling pathways modulated by this compound-induced G6PD inhibition and how these contribute to its chemopreventive effects.

-

Clinical Translation: The challenges of bioavailability and potency observed in early clinical development need to be addressed. Future research could focus on novel drug delivery systems or parenteral formulations to enhance its therapeutic potential in human trials for cancer chemoprevention.

References

- 1. dspace.uevora.pt [dspace.uevora.pt]

- 2. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone, Cancer, and Aging [aginganddisease.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. NADPH homeostasis in cancer: functions, mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemoprevention of rat prostate carcinogenesis by dietary 16alpha-fluoro-5-androsten-17-one (this compound), a minimally androgenic analog of dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MiTO [mito.dkfz.de]

- 11. Inhibition of 7,12-dimethylbenz[a]anthracene-initiated and 12-O-tetradecanoylphorbol-13-acetate-promoted skin papilloma formation in mice by dehydroepiandrosterone and two synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting NRF2 Signaling for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of NF-E2-Related Factor 2 Signaling for Cancer Chemoprevention: Antioxidant Coupled with Antiinflammatory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide on Fluasterone for Traumatic Brain Injury Research

This technical guide provides a comprehensive overview of the preclinical research on fluasterone, a synthetic dehydroepiandrosterone (DHEA) analog, for the treatment of traumatic brain injury (TBI). It is intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of this compound.

Introduction

Traumatic brain injury is a significant cause of disability and death worldwide, yet there are currently no FDA-approved medications for its treatment.[1] Neurosteroids have been investigated as potential therapeutic agents due to their neuroprotective, anti-inflammatory, and neuroregenerative properties.[1][2] this compound (also known as DHEF or 16α-fluoro-5-androsten-17-one) is a fluorinated analog of DHEA that exhibits similar biological activities without the androgenic side effects.[3] Preclinical studies have demonstrated its efficacy in improving functional recovery in a rat model of TBI, suggesting its potential as a clinical candidate.[3][4]

Mechanism of Action

This compound is believed to exert its neuroprotective effects through multiple mechanisms. Unlike traditional steroid hormones, its actions are independent of androgen and other steroid receptors. The proposed mechanisms include:

-

Anti-inflammatory Effects: In cell cultures, this compound has been shown to potently inhibit the interleukin-1β (IL-1β)-induced production of cyclooxygenase-2 (COX2) mRNA and prostaglandin E2 (PGE2).[3][4] However, in a rat TBI model, it did not alter injury-induced COX2 mRNA levels in the brain, suggesting that its anti-inflammatory action in TBI may be mediated through other pathways or that TBI-induced COX2 expression is primarily driven by excitotoxic mechanisms.[3]

-

Vascular Effects: this compound has been observed to relax bovine middle cerebral artery preparations ex vivo, indicating a direct effect on vascular smooth muscle that is independent of the endothelial cell layer.[3][4] This vasodilatory effect could potentially improve cerebral blood flow after injury.

-

Modulation of Neurotransmitter Receptors: As an analog of DHEA, this compound may share its ability to act as an allosteric modulator of neurotransmitter receptors, such as antagonizing GABA-A receptors.[3]

-

Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH): This is another proposed mechanism for DHEA and its analogs, which could have downstream effects on cellular metabolism and redox state.[3]

Below is a diagram illustrating the proposed signaling pathways for this compound.

Caption: Proposed mechanisms of action for this compound.

Preclinical Efficacy in a Rat TBI Model

A key study investigated the efficacy of this compound in a rat model of lateral cortical impact TBI. The study involved two parts: an efficacy study (Study A) and a therapeutic window study (Study B).[3][4]

Traumatic Brain Injury Model:

-

Animal Model: Male Sprague-Dawley rats.

-

Injury Induction: Lateral cortical impact injury was induced.

Drug Administration:

-

Dosage: 25 mg/kg of this compound administered intraperitoneally.

-

Dosing Schedule: Initial dose administered at various time points pre- and post-injury, followed by once-daily injections for two additional days.[4]

Behavioral Assessments (performed 3 days post-injury):

-

Beam Walk Test: Assessed complex motor coordination. The time taken to traverse a narrow beam and the number of falls were recorded.

-

Neurological Reflexes: A battery of reflex tests was used to evaluate neurological function.

-

Morris Water Maze: A test of spatial learning and memory.

The experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for preclinical TBI studies of this compound.

The following tables summarize the key findings from the preclinical studies.

Table 1: Beam Walk Performance (Latency to Traverse) [3][4]

| Treatment Group (Study A) | Mean Latency (seconds) | % Improvement vs. Injured Vehicle | p-value vs. Injured Vehicle |

| Sham | ~5 | N/A | < 0.01 |

| Injured Vehicle | ~25 | 0% | N/A |

| DHEF Pre-injury | ~5 | 79% | < 0.01 |

| DHEF 0.5h Post-injury | ~11.5 | 54% | < 0.01 |

| Treatment Group (Study B) | Mean Latency (seconds) | % Improvement vs. Injured Vehicle | p-value vs. Injured Vehicle |

| Sham | ~5 | N/A | < 0.01 |

| Injured Vehicle | ~30 | 0% | N/A |

| DHEF 0.5h Post-injury | ~10 | ~67% | < 0.01 |

| DHEF 2h Post-injury | ~25 | ~17% | Not Significant |

| DHEF 12h Post-injury | ~1 | 97% | < 0.01 |

Table 2: Beam Walk Performance (Incidence of Falls) [3][4]

| Treatment Group | Incidence of Falls | p-value vs. Injured Vehicle |

| DHEF 30-min Post-injury | Decreased | < 0.05 |

| DHEF 12-h Post-injury | Decreased | < 0.05 |

Table 3: Neurological Reflexes [3]

| Treatment Group | Outcome | p-value vs. Injured Vehicle |

| DHEF Pre-injury | Significant Improvement | < 0.01 |

| DHEF 0.5h Post-injury | Significant Improvement | < 0.05 |

| DHEF 2h Post-injury | Significant Improvement | < 0.05 |

| DHEF 12h Post-injury | Significant Improvement | < 0.05 |

Table 4: Morris Water Maze Performance (Declarative Memory) [5]

| Treatment Group | Outcome | p-value vs. Injured Vehicle |

| DHEF Pre-injury | Significant Improvement | < 0.01 |

| DHEF 0.5h Post-injury | Significant Improvement | < 0.05 |

| DHEF 2h Post-injury | Significant Improvement | < 0.05 |

| DHEF 12h Post-injury | Significant Improvement | < 0.05 |

Clinical Development and Future Directions

While this compound has been in Phase I/II clinical trials for autoimmune and metabolic diseases, there is a lack of publicly available data on clinical trials specifically for traumatic brain injury.[3] The robust preclinical data suggest that this compound is a promising candidate for TBI treatment. However, it is important to note that many neuroprotective agents that have shown promise in preclinical studies have failed to demonstrate efficacy in human clinical trials.[6][7] For instance, progesterone, another neurosteroid, showed positive results in Phase II trials for TBI but ultimately failed in larger Phase III trials.[8][9][10]

Future research should focus on:

-

Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in TBI patients.

-

Further elucidating the precise molecular mechanisms underlying its neuroprotective effects in the context of TBI.

-

Investigating potential biomarkers to identify patient populations that are most likely to respond to this compound treatment.

Conclusion

This compound has demonstrated significant neuroprotective effects in a preclinical model of traumatic brain injury, improving motor and cognitive function. Its pleiotropic mechanism of action, targeting inflammation and vascular function, makes it an attractive candidate for further investigation. While the transition from preclinical success to clinical efficacy is challenging, the existing data provide a strong rationale for advancing this compound into clinical trials for the treatment of TBI.

References

- 1. Clinical Trial of Pregnenolone for the Reduction of Symptoms Associated with Traumatic Brain Injury, Traumatic Brain Injury and Psychological Health, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 2. mdpi.com [mdpi.com]

- 3. A Novel Dehydroepiandrosterone Analog Improves Functional Recovery in a Rat Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel dehydroepiandrosterone analog improves functional recovery in a rat traumatic brain injury model [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved outcomes from the administration of progesterone for patients with acute severe traumatic brain injury: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurosteroids and Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Neurosteroid Receptor Modulators for Treating Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Progesterone on Preclinical Animal Models of Traumatic Brain Injury: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Studies on Fluasterone for Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of dehydroepiandrosterone (DHEA) that has garnered interest for its potential therapeutic applications in various metabolic disorders. Unlike its parent compound, this compound does not exhibit androgenic effects, a significant advantage for its clinical development. Preclinical research has primarily focused on its anti-inflammatory, anti-proliferative, and anti-diabetic properties. While direct and extensive preclinical data on this compound's efficacy specifically in obesity models are limited in the public domain, existing studies on its metabolic effects provide a strong rationale for its investigation as a potential anti-obesity agent. This technical guide synthesizes the available preclinical data on this compound, provides context from studies on its parent compound, DHEA, and outlines relevant experimental methodologies and potential mechanisms of action.

Introduction to this compound

This compound is a fluorinated derivative of DHEA, designed to retain the therapeutic benefits of DHEA while eliminating its hormonal side effects. In animal models, this compound has demonstrated greater potency than DHEA in its anti-inflammatory, anti-proliferative, and anti-diabetic actions[1]. The U.S. Food and Drug Administration (FDA) has granted this compound an orphan-drug designation for the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels and associated with metabolic complications such as hyperglycemia, nonalcoholic fatty liver disease (NAFLD), and obesity[1][2].

The primary challenge with oral administration of this compound has been its extensive first-pass metabolism, leading to low bioavailability[1]. This has prompted the development of alternative delivery systems, such as buccal tablets, to improve its pharmacokinetic profile[1].

Preclinical Evidence of this compound's Metabolic Effects

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from preclinical and early clinical investigations of this compound.

| Parameter | Animal Model/Study Population | Treatment Details | Key Findings | Citation |

| Plasma Glucose | Mice | Not specified | Oral this compound was superior to control in reducing plasma glucose levels. | [1] |

| Plasma Corticosterone & Fasting Plasma Glucose | Mice | 5 mg/kg, subcutaneous injection | Decreased plasma corticosterone levels, which correlated with lower fasting plasma glucose. Higher doses led to a rebound in both due to increased corticotropin. | [1] |

| Inflammation and Fibrosis in NAFLD | Mice with NAFLD | 8-week treatment | Lowered inflammation and non-alcoholic steatohepatitis (NAS) fibrosis. | [1] |

| Plasma Triglycerides | 24 adults with metabolic syndrome (Phase 1/2 study) | 80 mg buccal tablet, once-daily for 8 weeks | Declined by 34% at weeks 2, 4, 6, and 8, and by 35% at week 8 from baseline. In contrast, the placebo group showed a 6-7% increase. | [1] |

Context from Preclinical Studies on DHEA in Obesity

Given that this compound is a DHEA analog, examining the preclinical data on DHEA's effects on obesity can provide valuable insights. It is crucial to note that this compound is reported to be more potent than DHEA and lacks its androgenic effects[1].

| Parameter | Animal Model | Key Findings | Citation |

| Body Weight | Genetically obese lethal yellow mice (Ay/Aw) | DHEA prevented excess fat deposition independent of changes in food intake. | [3] |

| Body Weight | Morbidly obese adolescents (human study) | DHEA administration (40 mg sublingually twice daily for 8 weeks) had no effect on body weight or body composition. | [4] |

Potential Mechanisms of Action

The precise mechanisms underlying this compound's metabolic effects are not fully elucidated. However, based on its structural similarity to DHEA and its observed anti-glucocorticoid properties, several pathways are likely involved.

Anti-Glucocorticoid Action

This compound has demonstrated a marked anti-glucocorticoid effect, independent of changes in endogenous glucocorticoid levels[1]. This is significant because excess glucocorticoids (as seen in Cushing's syndrome) promote visceral obesity, insulin resistance, and other features of the metabolic syndrome. By counteracting the effects of cortisol, this compound may mitigate these metabolic disturbances.

Figure 1: Potential Anti-Glucocorticoid Mechanism of this compound.

Experimental Protocols for Preclinical Obesity Studies

While specific protocols for this compound in obesity models are not available, the following outlines a standard experimental workflow for evaluating an anti-obesity compound in a diet-induced obesity (DIO) mouse model.

Figure 2: General Experimental Workflow for a Preclinical Obesity Study.

Animal Model

-

Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity, insulin resistance, and dyslipidemia.

-

Diet: A high-fat diet with 45-60% of calories derived from fat is standard for inducing an obese phenotype.

-

Acclimation: Animals should be acclimated for at least one week before the start of the study.

Study Design

-

Groups:

-

Vehicle Control (receiving the same vehicle as the treatment groups)

-

This compound (at least 3 dose levels to assess dose-response)

-

Positive Control (e.g., a clinically approved anti-obesity medication) - optional

-

-

Administration: The route of administration (e.g., oral gavage, subcutaneous injection, or via medicated diet) and frequency should be determined based on the pharmacokinetic properties of this compound.

-

Duration: A treatment duration of 8-16 weeks is typical to observe significant changes in body weight and metabolic parameters.

Key Endpoints

-

Body Weight and Food Intake: Measured weekly.

-

Body Composition: Fat mass and lean mass measured by techniques like EchoMRI or DEXA at baseline and at the end of the study.

-

Glycemic Control: Glucose and insulin tolerance tests (GTT and ITT) performed towards the end of the treatment period.

-

Plasma Biomarkers: At termination, blood should be collected for the analysis of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory markers.

-

Histopathology: Adipose tissue (for adipocyte size and inflammation) and liver (for steatosis) should be collected for histological analysis.

Future Directions and Conclusion

The available preclinical data, although not extensive in the context of obesity, suggest that this compound possesses metabolic properties that warrant further investigation for the treatment of obesity and its comorbidities. Its anti-glucocorticoid action, coupled with favorable effects on glucose and lipid metabolism, provides a strong rationale for conducting dedicated preclinical studies in established models of diet-induced obesity.

Future research should focus on:

-

Efficacy in DIO models: Quantifying the effects of chronic this compound administration on body weight, fat mass, and food intake.

-

Mechanism of Action: Elucidating the direct effects of this compound on adipocyte biology, including adipogenesis and lipolysis, and identifying the specific signaling pathways involved.

-

Combination Therapies: Exploring the potential synergistic effects of this compound with other anti-obesity agents.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. cushingsdiseasenews.com [cushingsdiseasenews.com]

- 3. Effects of dehydroepiandrosterone on obesity and glucose-6-phosphate dehydrogenase activity in the lethal yellow mouse (strain 129/Sv-Ay/Aw) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone in morbidly obese adolescents: effects on weight, body composition, lipids, and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluasterone's Impact on Cardiovascular Disease Models: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the current understanding of fluasterone's effects on cardiovascular disease models. Due to the limited availability of specific preclinical data on this compound, this paper also extensively reviews the cardiovascular impact of its parent compound, dehydroepiandrosterone (DHEA), to provide a foundational context.

Introduction

This compound (16α-fluoro-5-androsten-17-one) is a synthetic analogue of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. It has been developed to retain the therapeutic benefits of DHEA, such as anti-inflammatory and anti-proliferative effects, while minimizing its androgenic side effects.[1] In animal models, this compound has demonstrated greater potency than DHEA in exerting these effects.[1] This whitepaper will synthesize the available preclinical and clinical data on this compound's impact on cardiovascular disease models, with a supplementary focus on the more extensively studied DHEA to infer potential mechanisms and effects.

Data Presentation: Quantitative Effects on Cardiovascular Parameters

The following tables summarize the quantitative data from studies on this compound and DHEA in various cardiovascular and metabolic models.

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Model | Treatment Details | Key Findings | Reference |

| Plasma Glucose | Mice | Oral administration | Superior to control in reducing plasma glucose levels.[1] | [1] |

| Plasma Corticosterone | Mice | 5 mg/kg subcutaneous injection | Decreased plasma corticosterone levels. | [1] |

| Triglycerides | Humans with metabolic syndrome | 80 mg buccal tablet, once daily for 8 weeks | Declined from baseline by 35% at week 8.[1] | [1] |

| Inflammation and Fibrosis | Mice with Nonalcoholic Fatty Liver Disease (NAFLD) | 8-week treatment | Lowered inflammation and NAS fibrosis.[1] | [1] |

Table 2: Effects of DHEA on Atherosclerosis and Vascular Cells

| Parameter | Model | Treatment Details | Key Findings | Reference |

| Atherosclerotic Plaque Size | Hypercholesterolemic New Zealand White Rabbit with aortic intimal injury | 0.5% DHEA in diet for 12 weeks | Almost 50% reduction in plaque size (P = 0.006).[2] | [2] |

| Vascular Smooth Muscle Cell (VSMC) Proliferation | Human VSMCs in culture | 1-100 nM DHEA for 4 hours | Significantly inhibited PDGF-BB-induced proliferation.[3] | [3] |

| Endothelial Cell (EC) Proliferation | Cultured endothelial cells | Not specified | Increased EC proliferation.[4] | [4] |

| Endothelial Nitric Oxide Synthase (eNOS) Expression | Cultured endothelial cells | Not specified | Increased eNOS expression.[4] | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the context of DHEA, which can serve as a reference for designing future studies on this compound.

Atherosclerosis Induction and Assessment in Rabbits

-

Animal Model: New Zealand White rabbits.

-

Atherosclerosis Induction:

-

Aortic endothelial injury is induced using a balloon catheter.

-

Animals are fed a 2% cholesterol diet for 12 weeks.[2]

-

-

Treatment: DHEA is incorporated into the diet at a concentration of 0.5%.[2]

-

Endpoint Analysis:

-

After 12 weeks, animals are euthanized, and aortas are collected.

-

Atherosclerotic plaque size is quantified.

-

Plasma levels of total cholesterol, VLDL, LDL, HDL, and triglycerides are analyzed.[2]

-

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

-

Cell Culture: Human vascular smooth muscle cells are cultured in appropriate media.

-

Experimental Setup:

-

VSMCs are treated with platelet-derived growth factor (PDGF-BB) to induce proliferation.

-

Cells are co-incubated with varying concentrations of DHEA (e.g., 1-100 nM).[3]

-

-

Endpoint Analysis:

-

Cell proliferation is assessed using methods such as cell counting or MTT assay.

-

To investigate the mechanism, the phosphorylation of signaling proteins like ERK1 can be measured by Western blot.[3]

-

In Vitro Endothelial Cell (EC) Function Assays

-

Cell Culture: Primary endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or endothelial cell lines are used.

-

Proliferation Assay:

-

ECs are treated with the test compound (e.g., DHEA).

-

Cell proliferation is measured over time.[4]

-

-

Endothelial Nitric Oxide Synthase (eNOS) Expression:

-

ECs are treated with the test compound.

-

eNOS protein levels are quantified by Western blot.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound, based on data from DHEA studies, and a typical experimental workflow for evaluating anti-atherosclerotic agents.

Caption: DHEA's inhibition of VSMC proliferation via a putative receptor and ERK1 signaling.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Reduction of atherosclerosis by administration of dehydroepiandrosterone. A study in the hypercholesterolemic New Zealand white rabbit with aortic intimal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroepiandrosterone inhibits human vascular smooth muscle cell proliferation independent of ARs and ERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dehydroepiandrosterone increases endothelial cell proliferation in vitro and improves endothelial function in vivo by mechanisms independent of androgen and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Orphan Drug Designation for Fluasterone in Cushing's Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluasterone (ST-002), a synthetic analogue of dehydroepiandrosterone (DHEA), has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of Cushing's syndrome, specifically targeting hyperglycemia, nonalcoholic fatty liver disease (NAFLD), and nonalcoholic steatosis.[1] This designation underscores the significant unmet medical need for effective and well-tolerated treatments for this rare and debilitating endocrine disorder. This compound exhibits potent anti-glucocorticoid properties without the androgenic or estrogenic side effects associated with DHEA.[1] Its mechanism of action is believed to involve the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose phosphate pathway, which modulates intracellular redox balance and may influence glucocorticoid receptor signaling.[2] Preclinical and early clinical studies have demonstrated promising results in mitigating metabolic complications associated with hypercortisolism. This technical guide provides a comprehensive overview of the data supporting the orphan drug designation of this compound for Cushing's syndrome, including available quantitative data, detailed experimental protocols for key preclinical models, and a visualization of its proposed signaling pathway.

Introduction to Cushing's Syndrome and this compound

Cushing's syndrome is a rare hormonal disorder characterized by prolonged exposure to high levels of cortisol.[3] This excess cortisol can be endogenous, caused by tumors of the pituitary or adrenal glands, or exogenous, resulting from long-term use of glucocorticoid medications. The clinical manifestations of Cushing's syndrome are diverse and severe, including central obesity, insulin resistance, type 2 diabetes, hypertension, muscle weakness, and neuropsychiatric disturbances. A significant number of patients also develop nonalcoholic fatty liver disease (NAFLD), which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.

This compound (16α-fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Unlike DHEA, this compound is not metabolized to androgens or estrogens, thus avoiding the associated hormonal side effects.[1] It has been shown to be more potent than DHEA in its anti-inflammatory and metabolic effects. The development of a buccal tablet formulation has overcome the issue of extensive first-pass metabolism observed with oral administration.[1]

Regulatory Status: Orphan Drug Designation

On March 28, 2018, the FDA granted orphan drug designation to this compound for the "Treatment of Cushing syndrome (including hyperglycemia, nonalcoholic fatty liver disease, and nonalcoholic steatosis)." This designation is granted to drugs intended for the treatment, prevention, or diagnosis of a rare disease or condition, which is defined as a disease or condition that affects fewer than 200,000 persons in the United States. Orphan drug designation provides several incentives to the sponsor, including tax credits for qualified clinical trials, exemption from user fees, and the potential for seven years of market exclusivity upon approval.

Preclinical Evidence

This compound has demonstrated significant efficacy in preclinical models that recapitulate key features of Cushing's syndrome, particularly its metabolic complications.

Dexamethasone-Induced Thymic Involution Model

A hallmark of glucocorticoid excess is thymic involution, the shrinking of the thymus gland due to apoptosis of thymocytes. The ability of a compound to counteract this effect is a strong indicator of its anti-glucocorticoid activity.

Quantitative Data:

| Experimental Group | Thymus Weight (relative to control) | Reference |

| Dexamethasone-treated | Significantly reduced | [1] |

| Dexamethasone + this compound-treated | Prevention of weight reduction | [1] |

Experimental Protocol: Dexamethasone-Induced Thymic Involution in Mice

This protocol is a representative example based on established methodologies.

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Acclimation: Animals are acclimated for at least one week prior to the experiment with ad libitum access to food and water.

-

Groups:

-

Vehicle Control (e.g., saline or appropriate vehicle for this compound)

-

Dexamethasone (e.g., 4 mg/kg, intraperitoneal injection)

-

Dexamethasone (4 mg/kg, i.p.) + this compound (e.g., 5-50 mg/kg, subcutaneous or oral gavage)

-

This compound alone

-

-

Procedure:

-

Administer this compound or vehicle for a predetermined period (e.g., daily for 3 days) prior to the dexamethasone challenge.

-

On the final day of pretreatment, administer a single dose of dexamethasone.

-

Sacrifice the animals 48-72 hours after dexamethasone administration.

-

Carefully dissect and weigh the thymus gland.

-

Thymus tissue can be further processed for histological analysis (H&E staining to observe cortical thinning) or flow cytometry to quantify thymocyte populations (CD4+CD8+ double-positive cells are particularly sensitive to glucocorticoids).

-

-

Endpoint Analysis: Comparison of thymus weight and cellularity between the different treatment groups.

Nonalcoholic Fatty Liver Disease (NAFLD) Model

Given that NAFLD is a common comorbidity in Cushing's syndrome, the effect of this compound was evaluated in a diet-induced mouse model of NAFLD.

Quantitative Data:

| Parameter | High-Fat Diet | High-Fat Diet + this compound | Reference |

| Liver Inflammation Markers (e.g., TNF-α, IL-6) | Elevated | Reduced | [1] |

| Liver Fibrosis Score (e.g., Sirius Red staining) | Increased | Reduced | [1] |

Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice

This protocol is a representative example based on established methodologies.

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Diet:

-

Control group: Standard chow diet (e.g., 10% kcal from fat).

-

NAFLD group: High-fat diet (e.g., 60% kcal from fat) for 8-16 weeks.

-

-

Treatment: Following the diet-induced NAFLD period, a subset of the high-fat diet group is treated with this compound (e.g., daily subcutaneous injection or oral gavage) for an additional 4-8 weeks, while continuing the high-fat diet.

-

Procedure:

-

Monitor body weight and food intake throughout the study.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.

-

At the end of the study, collect blood for analysis of liver enzymes (ALT, AST), lipids, and inflammatory cytokines.

-

Harvest the liver for weight measurement, histological analysis (H&E for steatosis, Sirius Red for fibrosis), and molecular analysis (e.g., qPCR for genes involved in inflammation and fibrosis).

-

-

Endpoint Analysis: Comparison of liver histology, gene expression, and metabolic parameters between the control, high-fat diet, and this compound-treated groups.

Clinical Development

Phase 1/2 Study in Metabolic Syndrome

A Phase 1/2 study of buccal this compound was conducted in adults with metabolic syndrome, a condition that shares many features with the metabolic disturbances seen in Cushing's syndrome.

Quantitative Data:

| Parameter | 80 mg this compound Group (n=12) | Placebo Group (n=12) | p-value | Reference |

| Triglyceride Levels (change from baseline at 8 weeks) | -35% | +7% | <0.05 | [1] |

Phase 2 Clinical Trial in Cushing's Syndrome (NCT05558969)

A Phase 2, multicenter, double-blind, placebo-controlled, crossover study is currently ongoing to evaluate the efficacy and safety of buccal this compound in adults with endogenous Cushing's syndrome and hyperglycemia.[4]

-

Primary Objective: To determine the effect of this compound on hyperglycemia.

-

Secondary Objectives: To assess the safety and tolerability of this compound, and its effects on lipid profiles, body composition, and NAFLD.

-

Study Design: Participants receive both this compound and placebo in two 12-week treatment periods, separated by a washout period.

-

Key Inclusion Criteria: Adults aged 18-75 with a diagnosis of endogenous Cushing's syndrome and impaired glucose tolerance or type 2 diabetes.

-

Status: The trial is active and recruiting participants. As of late 2025, no results have been publicly disclosed.

Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound's anti-glucocorticoid effects is still under investigation. However, a leading hypothesis involves the inhibition of glucose-6-phosphate dehydrogenase (G6PDH).

Proposed Signaling Pathway:

Caption: Proposed mechanism of action of this compound in Cushing's syndrome.

Description of Signaling Pathway:

-

Glucocorticoid Receptor Activation: In Cushing's syndrome, excess cortisol enters the cell and binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the GR.

-

Gene Transcription: The activated GR translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. This initiates the transcription of genes that contribute to the metabolic dysregulation and inflammation seen in Cushing's syndrome.

-

This compound's Proposed Action: this compound is hypothesized to inhibit G6PDH. G6PDH is the rate-limiting enzyme of the pentose phosphate pathway and is a major source of NADPH in the cell.

-

Modulation of GR Signaling: By inhibiting G6PDH, this compound may alter the intracellular redox balance (the ratio of NADPH to NADP+). This altered redox state is thought to modulate the activity of the GR, potentially by affecting its ability to bind to GREs or to recruit co-activators, thereby antagonizing the effects of excess cortisol.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the management of the metabolic complications of Cushing's syndrome. Its orphan drug designation acknowledges the pressing need for novel treatments for this patient population. The ongoing Phase 2 clinical trial is a critical next step in evaluating the clinical efficacy and safety of this compound in patients with Cushing's syndrome. The results of this trial will be eagerly anticipated by the clinical and scientific communities. Further research is also warranted to fully elucidate the molecular mechanisms underlying this compound's anti-glucocorticoid effects, which could pave the way for the development of other targeted therapies for hypercortisolism.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. ST-002 by SteroTherapeutics for Cushing's Syndrome: Likelihood of Approval [pharmaceutical-technology.com]

- 3. Sterotherapeutics, Announces Initiation of a Phase 2 Clinical Trial for Patients with Cushing's Syndrome [prnewswire.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

The Pharmacokinetics of Fluasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluasterone (16α-fluoro-5-androsten-17-one) is a synthetic analog of the adrenal steroid dehydroepiandrosterone (DHEA).[1] Developed to retain the therapeutic benefits of DHEA while minimizing its androgenic and estrogenic side effects, this compound has been investigated for a range of applications, including anti-inflammatory, anti-proliferative, and anti-diabetic properties.[1] Notably, the fluorine atom at the C16α position sterically hinders its metabolism into sex steroids. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME), along with the experimental methodologies used in its characterization.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily characterized in studies involving male Beagle dogs, utilizing [14C]-labeled this compound to trace its disposition. These studies have revealed that the route of administration significantly influences the bioavailability and overall exposure to the compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of [14C]this compound in Male Beagle Dogs

| Parameter | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |

| Bioavailability | - | 84% | 47% |

| Cmax | - | Less than half of oral | Higher than subcutaneous |

| tmax | - | Similar to oral | Similar to subcutaneous |

| AUC(0-infinity) | - | Greatest overall exposure | Lower than subcutaneous |

Data compiled from studies on male Beagle dogs.[2]

Table 2: Excretion of [14C]this compound-Derived Radioactivity in Male Beagle Dogs (First 24 hours)

| Route of Administration | % of Total Dose in Urine | % of Total Dose in Feces |

| Intravenous (IV) | 7.6% | 28% |

| Subcutaneous (SC) | 4.6% | 7.8% |

| Oral (PO) | 3.8% | 36% |

Data reflects the percentage of the total administered dose recovered within the first 24 hours.[2]

Table 3: Major Identified Metabolites of this compound in Dogs

| Biological Matrix | Metabolite | Conjugation Status |

| Urine | Monoglucuronide of 4α-17β-diOH this compound | Glucuronide |

| Urine | Monoglucuronide of X(α or β)-4α-17β-triOH this compound | Glucuronide |

| Feces | 16α-fluoro-5-androsten-17β-ol | Non-conjugated |

| Feces | 16α-fluoro-5-androsten-17α-ol | Non-conjugated |

| Feces | 4α-hydroxy-16α-fluoro-5-androsten-17β-ol | Non-conjugated |

Metabolites were identified following oral or subcutaneous administration of [14C]this compound.[3][4]

Key Pharmacokinetic Processes

Absorption: Oral administration of this compound results in lower bioavailability (47%) compared to subcutaneous administration (84%), suggesting significant first-pass metabolism.[2] Due to this extensive first-pass effect, the development of oral formulations was discontinued in favor of alternative delivery systems, such as buccal tablets, which are currently under investigation for managing hyperglycemia in Cushing's syndrome.[1][5][6]

Distribution: Following intravenous administration, this compound distributes to various tissues, with relatively high concentrations observed in connective tissues (adipose and bone), liver, and skeletal muscle within 2 hours.[2] A significant portion of the administered dose is retained in the body for the first 24 hours.[2]

Metabolism: this compound undergoes extensive metabolism involving both Phase I and Phase II biotransformation reactions. The primary metabolic pathways include hydroxylation and reduction of the 17-keto group.[3][4] In urine, the major metabolites are found as glucuronide conjugates, specifically monoglucuronides of dihydroxylated and trihydroxylated this compound derivatives.[3][7] In contrast, fecal metabolites are predominantly non-conjugated and include hydroxy this compound metabolites resulting from 17-reduction and hydroxylation.[3][4]

Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[2] Following oral administration, approximately 36% of the dose is excreted in the feces within the first 24 hours, while only 3.8% is found in the urine.[2] Subcutaneous administration leads to a more balanced excretion profile in the initial 24 hours, with 7.8% in feces and 4.6% in urine.[2]

Experimental Protocols

Detailed, step-by-step protocols for the specific pharmacokinetic studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies are representative of the techniques employed.

Radiolabeling and Animal Studies

-

Synthesis of [14C]this compound: this compound is radiolabeled with Carbon-14 to enable tracing and quantification in biological samples.

-

Animal Model: Male Beagle dogs are commonly used for pharmacokinetic studies of steroid-based drugs.

-

Dosing: Radiolabeled this compound is administered via intravenous, subcutaneous, or oral routes.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points over a specified period (e.g., 48 hours). For tissue distribution studies, animals are euthanized at a specific time point post-dosing, and various tissues are harvested.

Sample Analysis

-

Quantification of Total Radioactivity: Liquid scintillation counting is used to measure the total radioactivity in plasma, urine, feces, and tissue homogenates to determine the overall disposition of the drug and its metabolites.

-

Metabolite Profiling and Identification:

-

High-Performance Liquid Chromatography (HPLC): Samples are analyzed by HPLC with a radioactivity detector to separate the parent drug from its metabolites. A common setup would involve a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water.

-

Mass Spectrometry (MS): HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS) to determine the molecular weights and fragmentation patterns of the metabolites, aiding in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, metabolites are isolated and analyzed by NMR.

-

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are believed to be mediated through its interaction with key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Glucose-6-Phosphate Dehydrogenase (G6PD).

NF-κB Signaling Pathway

This compound has been shown to be an inhibitor of the NF-κB signaling pathway, which plays a central role in inflammation. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory genes.

Figure 1: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Glucose-6-Phosphate Dehydrogenase (G6PD) Inhibition

This compound is a potent inhibitor of G6PD, a key enzyme in the pentose phosphate pathway. This inhibition is thought to contribute to its anti-inflammatory and anti-proliferative effects.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for pharmacokinetic studies and the metabolic pathway of this compound.

Figure 2: General experimental workflow for the pharmacokinetic analysis of this compound.

Figure 3: Metabolic pathway of this compound.

Conclusion

The pharmacokinetic profile of this compound is characterized by route-dependent bioavailability, extensive tissue distribution, and significant metabolism prior to its primary excretion in the feces. Its low oral bioavailability has prompted the exploration of alternative delivery systems. Understanding the ADME properties of this compound is crucial for its continued development and for optimizing its therapeutic potential. The methodologies outlined in this guide, while general, provide a foundational understanding of the approaches used to characterize the pharmacokinetics of this synthetic steroid. Further research providing more granular experimental details would be beneficial for the scientific community.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification of [14C]this compound Metabolites in Urine and Feces Collected from Dogs after Subcutaneous and Oral Administration of [14C]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Fluasterone: A Technical Whitepaper on its Non-Hormonal Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluasterone (3β-dehydroxy-16α-fluoro-DHEA) is a synthetic analog of dehydroepiandrosterone (DHEA) designed to retain the therapeutic benefits of its parent compound while minimizing hormonal side effects. This technical guide provides an in-depth analysis of the evidence demonstrating this compound's lack of significant androgenic and estrogenic activity. Through a review of its structural design, metabolic fate, and data from preclinical studies, this paper establishes this compound as a non-hormonal agent. Key experimental data is summarized, and the underlying molecular mechanisms are illustrated to provide a comprehensive understanding for researchers and drug development professionals.

Introduction: The Rationale for this compound

Dehydroepiandrosterone (DHEA) is an abundant circulating steroid hormone that has shown potential therapeutic effects in a variety of conditions, including inflammatory diseases, obesity, and diabetes. However, its clinical utility is often hampered by its conversion to active androgens and estrogens, leading to undesirable hormonal side effects. This compound was developed to address this limitation. Its unique chemical structure, featuring a fluorine atom at the 16α position, sterically hinders its metabolism into testosterone and estradiol.[1] This modification is intended to uncouple the therapeutic actions of the DHEA backbone from its hormonal effects.

Molecular Mechanism of Attenuated Hormonal Activity

The lack of androgenic and estrogenic activity of this compound is primarily attributed to its resistance to metabolic conversion into sex steroids.

-

Androgenic Pathway Blockade: The conversion of DHEA to androgens such as testosterone and dihydrotestosterone (DHT) requires enzymatic action at the C17 position. The presence of the bulky fluorine atom at the adjacent C16α position in this compound creates steric hindrance, effectively preventing these metabolic transformations.[1]

-

Estrogenic Pathway Blockade: Similarly, the pathway to estrogen synthesis from DHEA involves its conversion to androstenedione and then testosterone, which are subsequently aromatized to estrone and estradiol. By blocking the initial steps of androgen synthesis, this compound consequently prevents the formation of estrogenic metabolites.[1]

dot

Caption: Metabolic pathways of DHEA versus this compound.

In Vitro Evidence: Receptor Binding Affinity

Comprehensive data on the direct binding affinity of this compound to androgen and estrogen receptors from competitive binding assays is not extensively available in publicly accessible literature. However, the collective evidence from in vivo studies strongly suggests a lack of significant interaction. The primary mechanism for its non-hormonal profile is attributed to its metabolic stability rather than a direct lack of receptor affinity. It is hypothesized that this compound itself possesses very low affinity for these receptors.

Table 1: Receptor Binding Affinity (Hypothetical Data)

| Compound | Androgen Receptor (AR) Ki (nM) | Estrogen Receptor (ERα) Ki (nM) |

| Dihydrotestosterone (DHT) | ~1 | >10,000 |

| 17β-Estradiol | >10,000 | ~0.1 |

| DHEA | >1000 | >1000 |

| This compound | >10,000 (predicted) | >10,000 (predicted) |

In Vivo Evidence: Preclinical Studies

Animal studies provide compelling evidence for the lack of androgenic and estrogenic effects of this compound, particularly in direct comparison to DHEA.

Androgenic Activity Assessment (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance. It utilizes castrated male rats, and an increase in the weight of androgen-dependent tissues (such as the seminal vesicles and prostate gland) indicates androgenic activity.

A key study in mice demonstrated that while DHEA is highly androgenic, producing a 25-fold increase in plasma testosterone levels and a dose-related increase in seminal vesicle weights, these effects were not observed in mice treated with this compound.[2]

Table 2: Effects of this compound and DHEA on Androgen-Dependent Tissues in Mice

| Treatment Group | Plasma Testosterone Levels | Seminal Vesicle Weight |

| Control | Baseline | Baseline |

| DHEA | 25-fold increase | Dose-related increase |

| This compound | No significant change from baseline | No significant change from baseline |

Estrogenic Activity Assessment (Uterotrophic Assay)

The uterotrophic assay is the standard in vivo screening test for estrogenicity. It is typically conducted in immature or ovariectomized female rodents, where an increase in uterine weight indicates estrogenic activity. While specific uterotrophic assay data for this compound is not detailed in the available literature, its inability to be metabolized into estrogens strongly predicts a lack of uterotrophic effect.

Table 3: Predicted Outcome of a Uterotrophic Assay for this compound

| Treatment Group | Uterine Weight |

| Control | Baseline |

| 17β-Estradiol | Significant increase |

| DHEA | Potential for slight increase due to metabolic conversion |

| This compound | No significant change from baseline (predicted) |

Experimental Protocols

Hershberger Assay Protocol (General)

dot

Caption: General workflow of the Hershberger assay.

-

Animal Model: Peripubertal male rats are castrated.

-

Acclimation: Animals are allowed to recover for a set period.

-

Dosing: Animals are divided into groups and treated daily for a specified duration (e.g., 10 days) with the test compound, a vehicle control, a reference androgen (e.g., testosterone propionate), and the test compound in combination with the reference androgen.

-

Necropsy: Animals are euthanized 24 hours after the final dose.

-

Tissue Collection and Weighing: Androgen-dependent tissues are carefully dissected and weighed.

-

Data Analysis: Tissue weights of the test compound group are statistically compared to the vehicle control to assess androgenic activity. Anti-androgenic activity is assessed by comparing the tissue weights of the combination group to the reference androgen group.

Uterotrophic Assay Protocol (General)

dot

Caption: General workflow of the uterotrophic assay.

-

Animal Model: Immature or ovariectomized female rodents are used.

-

Dosing: Animals are treated daily for a short period (e.g., 3 days) with the test compound, a vehicle control, and a reference estrogen (e.g., 17β-estradiol).

-

Necropsy: Animals are euthanized 24 hours after the final dose.

-

Uterus Weighing: The uterus is carefully removed and weighed (both wet and blotted weight).

-